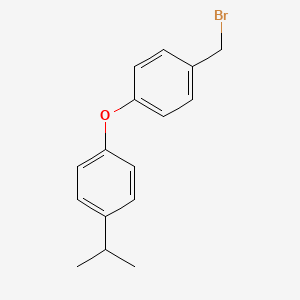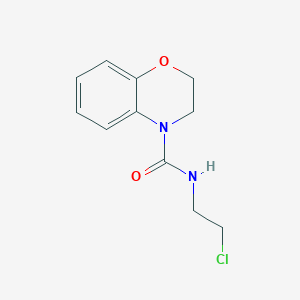![molecular formula C17H22N2O3 B1405664 Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate CAS No. 1427460-25-0](/img/structure/B1405664.png)
Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate
Übersicht
Beschreibung
“Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate” is a chemical compound. Its molecular formula is C17H22N2O3 . It’s a derivative of indole, a heterocyclic compound, and morpholine, a common building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of “this compound” is 302.37 . The molecular structure of this compound would be determined by techniques such as FT-IR, 1H NMR, and EI-MS .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Structural and Reactivity Analysis : A study by Follet, Berionni, Mayer, and Mayr (2015) examined the synthesis and reactivity of indolylmethylium ions, highlighting their potential in various synthetic applications. This research is important for understanding the chemical properties and reactivity of similar compounds, including Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate (Follet et al., 2015).
Chemical Synthesis and Potential Applications
- Synthesis of Morpholine Derivatives : Papers by Tao Yuan (2012) and Tan Bin (2011) describe the synthesis of morpholine derivatives, which are closely related to this compound. These studies provide valuable insights into the synthetic pathways and potential applications of such compounds in medicinal chemistry (Tao Yuan, 2012); (Tan Bin, 2011).
Molecular Structure Analysis
- Structural and Spectral Analysis : Franklin, Tamilvendan, Venkatesa Prabhu, and Balasubramanian (2011) conducted a study on the crystal structure of a Mannich base similar to this compound. The findings are crucial for understanding the molecular structure and interactions within such compounds (Franklin et al., 2011).
Potential Therapeutic Applications
- Antibacterial and Antifungal Applications : Research by Narsimha et al. (2014) and Bianchi et al. (1992) explored the antibacterial and antifungal activities of morpholine derivatives. These studies are relevant for assessing the potential of this compound as a therapeutic agent (Narsimha et al., 2014); (Bianchi et al., 1992).
Other Applications
- QSAR Analysis and Synthesis Methods : Additional studies by Drapak et al. (2019) and Zhao et al. (2009) provide insights into QSAR-analysis for understanding the properties of related compounds and improved synthesis methods that can be applied to compounds like this compound (Drapak et al., 2019); (Zhao et al., 2009).
Eigenschaften
IUPAC Name |
methyl 3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-21-17(20)6-7-19-13-14(12-18-8-10-22-11-9-18)15-4-2-3-5-16(15)19/h2-5,13H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYCXMEFRNTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)
![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)
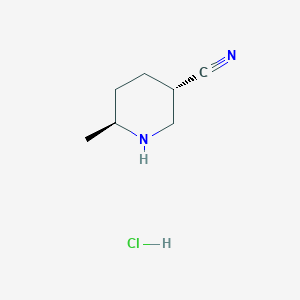


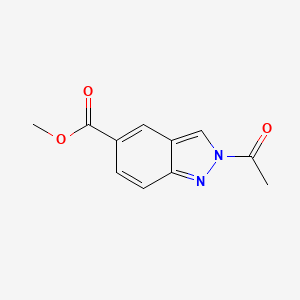
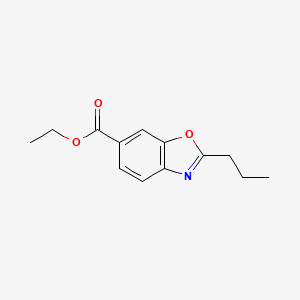
![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)
